molecular formula C19H21N5O2 B3019445 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291836-34-4

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3019445
CAS RN: 1291836-34-4
M. Wt: 351.41
InChI Key: HDDLEXGBNSLFOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the condensation of various reagents under specific conditions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile through amination with morpholine and cyclization with hydrazine hydrate . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involved the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine . These methods highlight the importance of multi-step reactions in the synthesis of complex triazole compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed using infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . These techniques provide detailed information about the arrangement of atoms within the molecule and are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions, which are essential for their biological activity. The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, for instance, involves a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which is a key step in creating triazole-based scaffolds for biologically active compounds . Additionally, the synthesis of novel Schiff bases from 3-(2-ethoxyphenyl)-4-amino-5-mercapto-4H-1,2,4-triazole demonstrates the versatility of triazole compounds in forming various derivatives through reactions with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystal of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, which can affect its solubility and stability . The presence of functional groups such as methoxy, ethoxy, and trifluoromethoxy can also impact the compound's polarity, boiling point, and reactivity. The ring-chain tautomerism observed in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, where the free acid form predominates in solution, is an example of how the chemical environment can influence the equilibrium between different forms of a compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-ethylphenylhydrazine with 3-methoxybenzyl isocyanate to form the intermediate, which is then reacted with 4-azidobenzoic acid to form the final product.", "Starting Materials": [ "4-ethylphenylhydrazine", "3-methoxybenzyl isocyanate", "4-azidobenzoic acid" ], "Reaction": [ "Step 1: 4-ethylphenylhydrazine is reacted with 3-methoxybenzyl isocyanate in the presence of a suitable solvent and catalyst to form the intermediate.", "Step 2: The intermediate is then reacted with 4-azidobenzoic acid in the presence of a suitable solvent and catalyst to form the final product.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

1291836-34-4

Product Name

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C19H21N5O2

Molecular Weight

351.41

IUPAC Name

5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-3-13-7-9-15(10-8-13)21-18-17(22-24-23-18)19(25)20-12-14-5-4-6-16(11-14)26-2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24)

InChI Key

HDDLEXGBNSLFOV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC

solubility

not available

Origin of Product

United States

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